molecular formula C15H26ClN3O2S B2593154 Tert-butyl 4-[(4-ethyl-1,3-thiazol-2-yl)amino]piperidine-1-carboxylate hydrochloride CAS No. 2138232-51-4

Tert-butyl 4-[(4-ethyl-1,3-thiazol-2-yl)amino]piperidine-1-carboxylate hydrochloride

Cat. No.: B2593154
CAS No.: 2138232-51-4
M. Wt: 347.9
InChI Key: KQRCHCXIDZWEKT-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(4-ethyl-1,3-thiazol-2-yl)amino]piperidine-1-carboxylate hydrochloride: is a synthetic compound that features a thiazole ring, a piperidine ring, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[(4-ethyl-1,3-thiazol-2-yl)amino]piperidine-1-carboxylate hydrochloride typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Piperidine Ring Formation: The piperidine ring is often synthesized via cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Coupling Reactions: The thiazole and piperidine rings are then coupled using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.

    Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl chloroformate.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound would involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thiazole ring can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to modify functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiazole and piperidine rings, respectively.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Alcohols or amines.

    Substitution Products: Various substituted thiazoles or piperidines.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its heterocyclic structure.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

    Antimicrobial Activity: The thiazole ring is known for its antimicrobial properties, making this compound a potential candidate for developing new antibiotics.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, useful in studying enzyme mechanisms.

Medicine:

    Drug Development: The compound’s structure is similar to known pharmacophores, making it a candidate for drug development, particularly in targeting neurological disorders.

Industry:

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-butyl 4-[(4-ethyl-1,3-thiazol-2-yl)amino]piperidine-1-carboxylate hydrochloride involves its interaction with biological targets:

    Molecular Targets: The compound may target enzymes or receptors, inhibiting their activity or modulating their function.

    Pathways Involved: It can interfere with metabolic pathways, signal transduction pathways, or cellular processes, leading to its biological effects.

Comparison with Similar Compounds

Uniqueness:

    Thiazole Ring: The presence of the thiazole ring in tert-butyl 4-[(4-ethyl-1,3-thiazol-2-yl)amino]piperidine-1-carboxylate hydrochloride imparts unique biological activities, such as antimicrobial and enzyme inhibition properties, distinguishing it from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl 4-[(4-ethyl-1,3-thiazol-2-yl)amino]piperidine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O2S.ClH/c1-5-11-10-21-13(16-11)17-12-6-8-18(9-7-12)14(19)20-15(2,3)4;/h10,12H,5-9H2,1-4H3,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQRCHCXIDZWEKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CSC(=N1)NC2CCN(CC2)C(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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